Cas no 116378-39-3 (3-amino-4-(dihydroxyboranyl)benzoic acid)

3-Amino-4-(dihydroxyboranyl)benzoic acid is a boronic acid derivative characterized by its bifunctional structure, combining an aromatic amine and a boronic acid group on a benzoic acid scaffold. This compound is particularly valuable in organic synthesis and medicinal chemistry due to its ability to participate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The presence of both amino and boronic acid functionalities enhances its utility as a versatile building block for pharmaceuticals and advanced materials. Its stability and reactivity make it suitable for applications in bioconjugation and as a precursor for boron-containing heterocycles. The compound is typically handled under controlled conditions due to its sensitivity to moisture.
3-amino-4-(dihydroxyboranyl)benzoic acid structure
116378-39-3 structure
Product Name:3-amino-4-(dihydroxyboranyl)benzoic acid
CAS No:116378-39-3
MF:C7H8BNO4
MW:180.953722000122
MDL:MFCD02179470
CID:2614573
PubChem ID:5107255
Update Time:2025-05-19

3-amino-4-(dihydroxyboranyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-4-boronobenzoic acid
    • 3-amino-4-(dihydroxyboranyl)benzoic acid
    • starbld0019011
    • AB11202
    • (2-AMINO-4-CARBOXYPHENYL)BORONIC ACID
    • MFCD02179470
    • CS-0370546
    • 116378-39-3
    • (2-AMINO-4-CARBOXYLPHENYL)BORONIC ACID
    • EN300-222530
    • SCHEMBL3757645
    • MDL: MFCD02179470
    • Inchi: 1S/C7H8BNO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,9H2,(H,10,11)
    • InChI Key: VAUXEJYIYFPASW-UHFFFAOYSA-N
    • SMILES: OB(C1C=CC(C(=O)O)=CC=1N)O

Computed Properties

  • Exact Mass: 181.0546379Da
  • Monoisotopic Mass: 181.0546379Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104Ų

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Additional information on 3-amino-4-(dihydroxyboranyl)benzoic acid

Comprehensive Overview of 3-amino-4-(dihydroxyboranyl)benzoic acid (CAS No. 116378-39-3): Properties, Applications, and Research Insights

3-amino-4-(dihydroxyboranyl)benzoic acid (CAS No. 116378-39-3) is a boron-containing aromatic compound that has garnered significant attention in pharmaceutical and materials science research. This unique molecule combines an amino group, a boronic acid moiety, and a carboxylic acid functional group, making it a versatile building block for drug discovery and advanced material synthesis. The presence of both boronic acid and carboxylic acid groups enables this compound to participate in diverse chemical reactions, particularly in the formation of stable ester bonds and coordination complexes.

Recent studies highlight the growing importance of boron-based compounds in medicinal chemistry, with 3-amino-4-(dihydroxyboranyl)benzoic acid being investigated for its potential as a protease inhibitor scaffold. Researchers are particularly interested in its ability to form reversible covalent bonds with biological targets, a property that could lead to the development of novel enzyme inhibitors for therapeutic applications. The compound's structural features make it valuable for designing targeted drug delivery systems, especially in oncology research where boron neutron capture therapy (BNCT) agents are being actively explored.

From a synthetic chemistry perspective, CAS 116378-39-3 serves as a crucial intermediate for preparing various boron-doped organic materials. Its aromatic backbone provides stability while the boronic acid group offers unique reactivity patterns. Material scientists are investigating its incorporation into organic electronic devices, where boron-containing compounds can modulate electron transport properties and improve device performance. The compound's ability to form self-assembled monolayers on metal surfaces makes it particularly interesting for sensor development and surface modification applications.

The physicochemical properties of 3-amino-4-(dihydroxyboranyl)benzoic acid contribute to its wide utility. With moderate water solubility due to its ionizable groups and good thermal stability, this compound can be processed under various conditions. Analytical characterization typically involves NMR spectroscopy (particularly 11B NMR for boron analysis), mass spectrometry, and X-ray crystallography to confirm its structure and purity. These analytical techniques are crucial for quality control in research and potential industrial applications.

In the context of green chemistry initiatives, researchers are exploring sustainable synthesis routes for boronic acid derivatives like 116378-39-3. Recent publications describe catalyst-free approaches and microwave-assisted synthesis methods that reduce energy consumption and improve yields. The compound's potential in bioconjugation chemistry is another active research area, with applications in developing fluorescent probes and molecular imaging agents for biological studies.

As interest in personalized medicine grows, 3-amino-4-(dihydroxyboranyl)benzoic acid is being evaluated for its role in designing theranostic agents—molecules that combine therapeutic and diagnostic capabilities. Its boron center offers unique opportunities for PET tracer development when incorporated with appropriate radionuclides. Additionally, the compound's pH-responsive properties make it attractive for developing smart drug delivery systems that release payloads in specific physiological environments.

The commercial availability of CAS 116378-39-3 through specialty chemical suppliers has facilitated its adoption in various research programs. Proper handling requires standard laboratory precautions, with particular attention to maintaining anhydrous conditions when working with the boronic acid functionality to prevent decomposition. Storage recommendations typically suggest cool, dry environments under inert atmosphere for long-term stability.

Future research directions for 3-amino-4-(dihydroxyboranyl)benzoic acid include exploring its supramolecular chemistry applications, particularly in designing molecular recognition systems and self-healing materials. The compound's ability to form dynamic covalent bonds presents opportunities in developing adaptive materials that respond to environmental stimuli. As analytical techniques for boron speciation improve, more detailed understanding of this compound's behavior in biological systems will likely emerge, potentially opening new avenues for therapeutic development.

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